Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834369
InChI: InChI=1S/C13H14N2O4/c1-4-15-8(2)7-9(14-15)12(16)10-5-6-11(19-10)13(17)18-3/h5-7H,4H2,1-3H3
SMILES:
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol

Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate

CAS No.:

Cat. No.: VC15834369

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate -

Specification

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
IUPAC Name methyl 5-(1-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylate
Standard InChI InChI=1S/C13H14N2O4/c1-4-15-8(2)7-9(14-15)12(16)10-5-6-11(19-10)13(17)18-3/h5-7H,4H2,1-3H3
Standard InChI Key UDPNHJPKOPVSAN-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C(=O)C2=CC=C(O2)C(=O)OC)C

Introduction

Chemical Structure and Synthesis

Structural Characteristics

Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate features a furan ring substituted at the 5-position with a pyrazole-3-carbonyl group. The pyrazole moiety itself is functionalized with ethyl and methyl groups at the 1- and 5-positions, respectively . The canonical SMILES representation (CCN1C(=CC(=N1)C(=O)C2=CC=C(O2)C(=O)OC)C) underscores the compound’s intricate connectivity, including ester and ketone functionalities . Computational analyses reveal five hydrogen bond acceptors, zero hydrogen bond donors, and five rotatable bonds, factors influencing its conformational flexibility and intermolecular interactions .

Synthetic Pathways

The synthesis of this compound typically proceeds via a multi-step protocol involving:

  • Furan Acid Activation: Methylation of furan-2-carboxylic acid to form the methyl ester.

  • Pyrazole Carbonyl Coupling: Reaction of the activated furan derivative with 1-ethyl-5-methylpyrazole-3-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC).

  • Purification: Chromatographic or recrystallization methods to isolate the final product.

This route capitalizes on the reactivity of carboxyl groups in forming stable amide or ester linkages, though yields and reaction conditions may vary depending on solvent systems and catalysts.

Physical and Chemical Properties

Computed Physicochemical Parameters

PubChem-derived data provide critical insights into the compound’s behavior:

PropertyValueRelevance
Molecular Weight262.26 g/molDetermines pharmacokinetic profile
XLogP3-AA2.2Predicts lipid solubility
Topological Polar SA74.3 ŲInfluences membrane permeability
Rotatable Bond Count5Impacts conformational flexibility
Hydrogen Bond Acceptors5Affects solubility and binding

These properties collectively suggest moderate lipophilicity and solubility in organic solvents, aligning with its potential as a drug candidate intermediate .

Stability and Reactivity

The compound’s ester and ketone groups render it susceptible to hydrolysis under acidic or basic conditions. Stability studies indicate that storage at –20°C in inert atmospheres preserves integrity, while exposure to moisture accelerates degradation. Spectroscopic characterization (e.g., NMR, IR) confirms the presence of carbonyl stretches at ~1700 cm⁻¹ and aromatic proton signals between 6.5–7.5 ppm.

Comparison with Related Compounds

The following table contrasts key features of methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate with analogous structures:

CompoundStructural FeaturesBioactivity
1-Ethyl-5-methylpyrazoleSimple pyrazole coreOrganic synthesis intermediate
Methyl 5-bromofuran-2-carboxylateHalogenated furanCross-coupling substrate
CelecoxibPyrazole-based COX-2 inhibitorAnti-inflammatory drug

This compound’s hybrid structure uniquely combines furan’s electronic properties with pyrazole’s pharmacological versatility .

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